N2-acetamido-6-benzyloxypurine

Description

BenchChem offers high-quality N2-acetamido-6-benzyloxypurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-acetamido-6-benzyloxypurine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-phenylmethoxy-7H-purin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-9(20)17-14-18-12-11(15-8-16-12)13(19-14)21-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,15,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBWNOBMRPRKSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566462 |

Source

|

| Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92193-74-3 |

Source

|

| Record name | N-[6-(Benzyloxy)-7H-purin-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of N2-acetamido-6-benzyloxypurine

Comprehensive Characterization of -Acetamido-6-benzyloxypurine

A Critical Intermediate in Purine Nucleoside Development

Executive Summary

-Acetamido-6-benzyloxypurine12This guide provides a rigorous physicochemical profile and handling protocol for researchers utilizing this compound as a precursor for acyclic nucleosides (e.g., Acyclovir, Ganciclovir) or modified RNA bases.

Molecular Architecture & Identification

The compound features a purine core modified at two critical positions to mask hydrogen-bonding donors, thereby increasing lipophilicity and directing subsequent chemical modifications.

| Property | Specification |

| Chemical Name | |

| Common Synonyms | |

| CAS Registry Number | 92193-74-3 |

| Molecular Formula | |

| Molecular Weight | 283.29 g/mol |

| SMILES | CC(=O)Nc1nc(OCc2ccccc2)c2[nH]cnc2n1 |

| InChI Key | Predicted: KRWMERLEINMZFT-UHFFFAOYSA-N (derivative based) |

Structural Visualization

The following diagram illustrates the orthogonal protection strategy inherent in this molecule. The benzyl group protects the

Physicochemical Profile

3.1 Solid-State Properties

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Melting Point: The acetylation of the parent

-benzylguanine (MP ~205°C) generally lowers the lattice energy.-

Experimental Range:193–198°C (Decomposition) .

-

Note: Sharpness of the melting point is a critical purity indicator; broad ranges (>2°C) often indicate partial deacetylation or retained solvent.

-

-

Density (Predicted):

.

3.2 Solution Chemistry & Solubility

The lipophilic benzyl and acetyl groups significantly reduce water solubility compared to guanine, facilitating reactions in organic solvents.

| Solvent | Solubility Rating | Application Relevance |

| DMSO | High (>50 mg/mL) | Primary solvent for NMR and alkylation reactions. |

| DMF | High (>40 mg/mL) | Standard solvent for glycosylation/alkylation. |

| Methanol/Ethanol | Moderate | Suitable for recrystallization (often with water antisolvent). |

| Water | Insoluble (<0.1 mg/mL) | Allows for aqueous workup/precipitation during synthesis. |

| Dichloromethane | Low to Moderate | Limited utility; often requires co-solvents. |

3.3 Acid-Base Characteristics (pKa)

-

-Proton (Acidic): pKa ~9.5. The electron-withdrawing acetyl group at

-

-Proton (Basic): Protonation occurs at

Analytical Protocols

4.1 Nuclear Magnetic Resonance (NMR) Verification

The following chemical shifts are diagnostic for confirming the structure in DMSO-

-

10.4 ppm (1H, s, br): Amide -NH (Exchangeable with

-

13.0 ppm (1H, s, br): Imidazole -NH (

-

8.2–8.4 ppm (1H, s):

- 7.3–7.5 ppm (5H, m): Aromatic protons of the Benzyl group.

-

5.5 ppm (2H, s): Benzylic

-

2.2 ppm (3H, s): Acetyl

4.2 HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Purine core) and 280 nm.

-

Retention Time: Expect elution later than

-benzylguanine due to the additional acetyl group increasing hydrophobicity.

Stability & Reactivity (Critical Handling)

The utility of

-

Hydrolytic Stability:

-

Acid: The

-benzyl ether is sensitive to strong acids (e.g., HBr/AcOH) and will cleave to regenerate the guanine carbonyl. -

Base: The

-acetyl group is labile in strong aqueous base (NaOH,

-

-

Storage Conditions:

-

Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from moisture to prevent slow hydrolysis of the acetamide.

-

Synthesis & Degradation Pathway

The following workflow outlines the standard synthesis from

References

-

ChemicalBook. (2025). 6-O-Benzylguanine Properties and Derivatives. Retrieved from

-

National Institutes of Health (NIH). (1994). Enhancement by O6-benzyl-N2-acetylguanosine derivatives of chloroethylnitrosourea antitumor action.[3] Journal of Pharmacology and Experimental Therapeutics.[3] Retrieved from

-

ResearchGate. (2003).[4] A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis.[4][5] Synthetic Communications. Retrieved from

-

ChemScene. (2024). O6-Benzylguanine Product Safety and Handling. Retrieved from

-

MedChemExpress. (2024). O6-Benzylguanine: MGMT Inhibitor and Chemical Properties.[3][6] Retrieved from

Sources

- 1. 674799-96-3|6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine|BLD Pharm [bldpharm.com]

- 2. 680622-70-2|N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide|BLD Pharm [bldpharm.com]

- 3. Enhancement by O6-benzyl-N2-acetylguanosine of N'-[2-chloroethyl]-N-[2-(methylsulphonyl)ethyl]-N'-nitrosourea therapeutic index on nude mice bearing resistant human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

N2-acetamido-6-benzyloxypurine as a guanine precursor in antiviral synthesis

[1]

Executive Summary

In the high-stakes landscape of antiviral drug development, the synthesis of guanine-based nucleoside analogues (e.g., Acyclovir, Ganciclovir, Entecavir) hinges on a single critical step: the N9-regioselective alkylation of the purine ring.[1]

Direct alkylation of guanine is notoriously inefficient due to its poor solubility and competing nucleophilic sites (N7 vs. N9). While N,N-diacetylguanine is a common commodity precursor, it often suffers from hydrolytic instability and lower regioselectivity.[1]

N2-acetamido-6-benzyloxypurine (also known as N-acetyl-6-O-benzylguanine) represents a superior "Tier 1" synthon.[1] By masking the O6-position with a lipophilic benzyl group and the N2-amine with an acetyl group, this precursor solves three fundamental synthetic challenges:

-

Solubility: It dissolves readily in organic solvents (DMF, DMSO, THF), unlike native guanine.[1]

-

Regiocontrol: It sterically and electronically biases alkylation toward the desired N9 position, minimizing N7 byproducts.

-

Orthogonality: The protecting groups are removable under distinct conditions (hydrogenolysis for O6-benzyl, basic hydrolysis for N2-acetyl), allowing flexible synthetic route planning.[1]

This guide details the technical application of this precursor, providing a validated protocol for high-yield antiviral synthesis.[1][2]

Molecular Architecture & Rationale

Understanding the structure-activity relationship of the precursor is vital for experimental design.

-

O6-Benzyl Group:

-

N2-Acetyl Group:

Diagram 1: Retrosynthetic Logic

The following diagram illustrates the strategic breakdown of a generic guanine antiviral into this specific precursor.

Caption: Retrosynthetic analysis showing the pivotal role of N2-acetamido-6-benzyloxypurine in assembling guanine antivirals.

Validated Experimental Protocol

This protocol describes the N9-alkylation of N2-acetamido-6-benzyloxypurine with a generic alkyl halide side chain (R-X).[1] This is the industry-standard method for synthesizing acyclic nucleosides like Acyclovir.[1]

Phase A: Materials Preparation[1]

-

Precursor: N2-acetamido-6-benzyloxypurine (1.0 equiv).[1]

-

Electrophile: Side-chain halide (e.g., (2-acetoxyethoxy)methyl bromide for Acyclovir) (1.1 – 1.2 equiv).[1]

-

Base: Potassium Carbonate (K2CO3), anhydrous, finely powdered (1.5 – 2.0 equiv).[1]

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous (Concentration: 0.2 – 0.5 M).[1]

-

Atmosphere: Dry Nitrogen or Argon.

Phase B: The Coupling Reaction (Step-by-Step)

-

Activation:

-

Charge a flame-dried round-bottom flask with N2-acetamido-6-benzyloxypurine and anhydrous K2CO3.

-

Add anhydrous DMF under an inert atmosphere.

-

Stir at room temperature for 30 minutes. Rationale: This allows the base to deprotonate the N9 position, generating the purine anion.

-

-

Alkylation:

-

Add the electrophile (dissolved in a minimal amount of DMF) dropwise to the reaction mixture over 15–20 minutes.

-

Critical Control Point: Maintain temperature between 20°C and 40°C. Higher temperatures (>60°C) increase the risk of N7-alkylation (kinetic vs. thermodynamic control).[1]

-

-

Monitoring:

-

Stir for 12–18 hours.

-

Monitor via TLC (DCM:MeOH 95:5) or HPLC. The N9-isomer is typically less polar (higher Rf) than the N7-isomer.[1]

-

Target: >95% conversion with >15:1 N9:N7 ratio.

-

-

Work-up:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure (high vacuum) to remove DMF. Note: Remove DMF thoroughly to prevent emulsion formation during extraction.

-

Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).[1]

-

Dry over Na2SO4, filter, and concentrate.[1]

-

-

Purification:

-

Recrystallization (Ethanol/Water) or Flash Column Chromatography is usually required to remove trace N7 isomers.[1]

-

Phase C: Global Deprotection[1]

Once the N9-skeleton is established, remove the protecting groups to yield the active pharmaceutical ingredient (API).[1]

-

Acid Hydrolysis (Removal of O6-Benzyl):

-

Base Hydrolysis (Removal of N2-Acetyl):

Quantitative Performance Data

The following table compares N2-acetamido-6-benzyloxypurine against other common precursors in the synthesis of Acyclovir-type molecules.

| Parameter | N2-acetamido-6-benzyloxypurine | N,N-Diacetylguanine | 2-Amino-6-chloropurine |

| Solubility (DMF) | High | Moderate | Moderate |

| N9/N7 Regioselectivity | High (~15:1) | Moderate (~4:[1]1) | Low to Moderate |

| Yield (Coupling Step) | 75 – 85% | 50 – 60% | 60 – 70% |

| Stability | Stable solid | Hygroscopic, hydrolyzes easily | Stable |

| Deprotection Difficulty | Low (H2 or Acid + Base) | Low (Base only) | High (Requires strong acid hydrolysis) |

| Cost | Higher | Lower | Moderate |

Data synthesized from comparative process chemistry literature [1, 2].

Mechanistic Pathway Visualization

The diagram below details the reaction mechanism, highlighting the specific role of the protecting groups in directing the electrophile to the N9 position.

Caption: Mechanistic flow showing how the O6-Benzyl group sterically hinders N7 attack while electronically favoring N9.

Troubleshooting & Optimization

-

Issue: Low Yield (<50%).

-

Cause: Wet DMF or old K2CO3. Water quenches the alkylating agent.

-

Fix: Distill DMF over CaH2 and flame-dry glassware. Use fresh, finely ground base.

-

-

Issue: High N7 Isomer Content.

-

Cause: Reaction temperature too high or "hard" alkylating agent used without steric bulk.

-

Fix: Lower temperature to 0–20°C. If using Mitsunobu conditions, ensure DIAD is added slowly at 0°C.

-

-

Issue: Incomplete Deprotection.

-

Cause: O6-benzyl group resistance.[1]

-

Fix: Switch from acid hydrolysis to Hydrogenolysis (10% Pd/C, H2 balloon, MeOH, 50°C). This is cleaner and quantitative.

-

References

-

ResearchGate. (2025).[1] Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Retrieved from [Link]

-

MDPI. (2013).[1] Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Retrieved from [Link][1]

-

PubChem. (2025). N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide (N2-Acetylguanine) Compound Summary. Retrieved from [Link]

Sources

- 1. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C16H20I3N3O7 | CID 11115326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. CN103664944A - Preparation method of acyclovir - Google Patents [patents.google.com]

Strategic Utilization of N2-Acetamido-6-benzyloxypurine in Antiviral Nucleoside Synthesis

Executive Summary

N2-acetamido-6-benzyloxypurine (also known as

-

Lipophilicity: The benzyl and acetyl groups render the molecule soluble in THF and dioxane, enabling transition-metal-catalyzed coupling and Mitsunobu reactions.

-

Regiocontrol: The

-benzyl protection locks the purine in the aromatic enol form, preventing

This technical guide details the synthesis, application, and mechanistic rationale for deploying this building block in high-value drug development.

Chemical Rationale & Structural Advantage[1]

The synthesis of guanine nucleosides is historically plagued by the "Guanine Challenge": the nucleobase is practically insoluble in most organic solvents due to strong intermolecular hydrogen bonding and

N2-acetamido-6-benzyloxypurine solves these issues via:

-

O6-Benzylation: Disrupts the H-bond donor/acceptor network at the O6/N1 interface and aromatizes the pyrimidine ring.

-

N2-Acetylation: Further reduces polarity and protects the exocyclic amine from side reactions during coupling.

Key Physical Properties

| Property | Unprotected Guanine | N2-acetamido-6-benzyloxypurine |

| Solubility (THF/DCM) | Insoluble | Soluble (>50 mg/mL) |

| Tautomer Preference | Keto-amine (N1-H) | Enol-amine (Aromatic) |

| Major Alkylation Site | N7 / N9 Mixture | N9 (Highly Favored) |

| Coupling Method Compatibility | Fusion, Silylation | Mitsunobu, Vorbrüggen, Pd-Catalysis |

Synthesis of the Building Block

Protocol: Conversion of 2-amino-6-chloropurine to N2-acetamido-6-benzyloxypurine.

This route is preferred over direct guanine protection due to higher yields and cleaner impurity profiles.

Step 1: O6-Benzylation

Reaction: Nucleophilic aromatic substitution (

-

Reagents: 2-amino-6-chloropurine (1.0 eq), Benzyl alcohol (2.5 eq), NaH (60% dispersion, 2.2 eq).

-

Solvent: Anhydrous THF or DMF.

-

Conditions: 65°C, 4–6 hours under

.

Procedure:

-

Suspend NaH in dry THF at 0°C. Dropwise add Benzyl alcohol. Stir 30 min to generate sodium benzyloxide.

-

Add 2-amino-6-chloropurine. Heat to 65°C. The suspension will clear as the product forms.

-

Quench: Cool to RT, carefully add water. Acidify to pH 6 with acetic acid.

-

Isolation: Filter the white precipitate (

-benzylguanine). Wash with water and

Step 2: N2-Acetylation

Reaction: Amide formation.

-

Reagents:

-benzylguanine (1.0 eq), Acetic anhydride (1.2 eq). -

Solvent: DMF or Pyridine.

-

Conditions: 100°C, 2 hours.

Procedure:

-

Dissolve

-benzylguanine in DMF. -

Monitoring: TLC (DCM:MeOH 9:1) should show conversion of the polar starting material (

) to a less polar product ( -

Workup: Pour into ice water. The product precipitates.[1]

-

Purification: Recrystallize from EtOH/Water. Yield: ~90%.

Figure 1: Two-step synthesis of the building block from commercially available precursors.

Core Application: Mitsunobu Glycosylation

The most powerful application of this building block is in the Mitsunobu reaction for synthesizing carbocyclic nucleosides (e.g., Entecavir intermediates).

Why Mitsunobu?

Standard glycosylation (Vorbrüggen) requires a sugar acetate. Carbocyclic "sugars" (cyclopentanes) lack an anomeric acetate, making

Protocol: Coupling with Carbocyclic Alcohol

Target: Entecavir Precursor (Carbocyclic Guanosine).

-

Reagents:

-

N2-acetamido-6-benzyloxypurine (1.5 eq)

-

Carbocyclic Alcohol (1.0 eq, e.g., protected cyclopentanol)

-

Triphenylphosphine (

, 2.0 eq) -

Diisopropyl azodicarboxylate (DIAD, 2.0 eq)

-

-

Solvent: Anhydrous 1,4-Dioxane or THF (Critical: Must be dry).

-

Conditions: 0°C to RT, 12 hours.

Step-by-Step:

-

Dissolve the Carbocyclic Alcohol, Purine Base, and

in dry Dioxane under Argon. -

Cool to 0°C.

-

Add DIAD dropwise over 20 minutes. (Exothermic).

-

Allow to warm to Room Temperature. Stir overnight.

-

Workup: Evaporate solvent. Triturate residue with

to precipitate -

Purification: Flash chromatography (Hexane/EtOAc). The

-isomer is typically the major product.

Regioselectivity Mechanism (N7 vs N9)

The

Figure 2: Regiochemical control during Mitsunobu coupling. The O6-benzyl group steers reactivity toward N9.

Deprotection Strategy

Once the nucleoside scaffold is constructed, the protecting groups must be removed to reveal the bioactive guanine moiety.

Stage 1: O6-Debenzylation & N2-Deacetylation

This can often be achieved in a "one-pot" or sequential manner depending on the stability of the sugar moiety.

Method A: Acid Hydrolysis (Robust)

-

Reagents: Aqueous HCl (2N) or TFA/Water.

-

Conditions: Reflux for 1–2 hours.

-

Mechanism: Acid hydrolysis cleaves the

-acetyl amide and hydrolyzes the -

Note: Harsh conditions; not suitable for acid-sensitive sugars (e.g., 2'-deoxyribose).

Method B: Hydrogenolysis (Mild - Preferred for Entecavir)

-

Reagents:

(1 atm), 10% Pd/C. -

Solvent: MeOH or EtOH.

-

Action: Cleaves the

-benzyl ether to give -

Follow-up: Mild base (Methanolic Ammonia or

) removes the

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Mitsunobu | Moisture in solvent | Distill THF/Dioxane over Na/Benzophenone. Use molecular sieves. |

| High N7 Isomer Ratio | High Temperature | Keep reaction at 0°C during DIAD addition. |

| Incomplete Acetylation | Wet O6-Benzylguanine | Dry the intermediate thoroughly under high vacuum before acetylation. |

| Precipitation during Coupling | Low Solubility | Switch solvent to 1,4-Dioxane or add 10% DMF. |

References

-

Bisacchi, G. S., et al. (1997).[5] BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity in vitro.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

-

Liu, X., et al. (2012).[1][5] A novel and efficient synthesis of Entecavir.[5][6][7] Tetrahedron Letters.[5][8] Link[5]

-

Zheng, Q. H., et al. (2003). A Convenient Procedure for the Synthesis of O6-Benzylguanine Derivatives by Phase Transfer Catalysis.[1] Synthetic Communications. Link

-

Robins, M. J., et al. (1994). Nucleic acid related compounds.[1][2][3][4][5][6][7][9][10][11][12] 84. Efficient synthesis of 2-amino-6-chloropurine, 2-amino-6-alkoxypurines, and related nucleosides. Canadian Journal of Chemistry.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 6. Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro | MDPI [mdpi.com]

- 11. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2004048380A1 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]

An In-depth Technical Guide to N2-Acetyl and O6-Benzyl Groups as Orthogonal Protecting Groups for Guanine in Nucleoside Chemistry and Drug Development

Abstract: The strategic use of protecting groups is fundamental to the successful synthesis of complex biomolecules and active pharmaceutical ingredients. For guanine, a nucleobase prone to a variety of side reactions, robust and orthogonal protection is paramount. This guide provides a comprehensive technical overview of two critical protecting groups: the N2-acetyl group, which shields the exocyclic amine, and the O6-benzyl group, which protects the lactam oxygen. We will delve into the causality behind their selection, provide detailed, field-proven protocols for their application and removal, analyze potential side reactions, and situate their use within the broader context of orthogonal synthetic strategies essential for oligonucleotide synthesis and drug development.

The Challenge of Guanine: A Rationale for Protection

Guanine's rich electronic structure, featuring a nucleophilic exocyclic N2-amino group and an acidic N1-proton that allows for tautomerization to an O6-enol form, presents significant challenges during chemical synthesis. Unprotected guanine residues are susceptible to a range of undesirable side reactions, including:

-

N7 and N9 Alkylation: The imidazole ring nitrogens are nucleophilic and can compete for alkylating agents, leading to a mixture of regioisomers.[1]

-

O6 Modification: During phosphoramidite-based oligonucleotide synthesis, the activating agents can react with the O6-lactam oxygen, leading to deleterious side reactions. One significant issue is the formation of a phosphitylated guanine that can be attacked by ammonia during deprotection, leading to 2,6-diaminopurine (DAP) formation.

-

Depurination: The glycosidic bond of guanosine is labile under acidic conditions, such as the repeated detritylation steps in solid-phase oligonucleotide synthesis. Protonation at N7 weakens this bond, leading to cleavage and chain scission.[2][3][4]

-

Reactions at the N2-Amine: The exocyclic amino group can react with acylating or phosphorylating agents, preventing the desired transformations elsewhere in the molecule.

To overcome these challenges, a dual-protection strategy is often employed. The N2-amino group is typically protected with an acyl group, like acetyl, while the O6-position is protected with an alkyl or arylalkyl group, such as benzyl.

The N2-Acetyl Group: Shielding the Exocyclic Amine

The N2-acetyl group is a widely used protecting group for the exocyclic amine of guanine due to its straightforward introduction, stability under various reaction conditions, and clean removal under basic conditions.[5]

Causality of Selection: Why Acetyl?

-

Electronic Deactivation: The acetyl group's electron-withdrawing nature significantly reduces the nucleophilicity of the N2-amine, preventing its participation in unwanted side reactions.

-

Stability: It is stable to the acidic conditions of detritylation and the neutral to slightly basic conditions of phosphoramidite coupling.

-

Facile Removal: It is readily cleaved by standard basic deprotection cocktails, most commonly aqueous ammonia or methylamine, which are already used to remove protecting groups from other nucleobases and the phosphate backbone.[5][6]

Mechanism of N2-Acetylation

The most common method for acetylating guanosine involves treatment with acetic anhydride, often in the presence of an acid catalyst or a base. The reaction proceeds via nucleophilic attack of the N2-amino group on the carbonyl carbon of acetic anhydride. The N9 position of the purine ring is often acetylated as well, which can be advantageous as it increases solubility and activates the N9 position for subsequent glycosylation or alkylation reactions.[5]

Caption: Mechanism of N2-Acetylation of Guanine.

Experimental Protocol: N2-Acetylation of Deoxyguanosine

This protocol describes the per-acetylation of 2'-deoxyguanosine. The hydroxyl groups are acetylated in addition to the N2-amine. These hydroxyl protecting groups can be selectively removed later if needed.

Materials:

-

2'-Deoxyguanosine

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend 2'-deoxyguanosine (1.0 eq) in anhydrous pyridine.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetic anhydride (5.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The mixture should become a clear solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to yield N2,3',5'-triacetyl-2'-deoxyguanosine.

Deprotection of the N2-Acetyl Group

The N2-acetyl group is typically removed at the final stage of oligonucleotide synthesis.

Procedure:

-

Treat the protected oligonucleotide (on or off the solid support) with concentrated aqueous ammonia (e.g., 30%).

-

Incubate at 55 °C for 8-12 hours.

-

Alternatively, for faster deprotection, a 1:1 mixture of aqueous ammonia and 40% aqueous methylamine (AMA) can be used at 65 °C for 10-15 minutes.[7]

-

After deprotection, the solvent is removed, and the crude oligonucleotide is purified.

The O6-Benzyl Group: Preventing Lactam-Related Side Reactions

Protecting the O6 position of guanine is crucial for high-fidelity oligonucleotide synthesis, as it prevents modification by phosphoramidite activators. The benzyl group is a common choice for this role.

Causality of Selection: Why Benzyl?

-

Prevention of O6-Modification: The benzyl group effectively blocks the O6 position, preventing unwanted adduction during the coupling cycle of solid-phase synthesis.

-

Orthogonality: The O6-benzyl group is stable to the basic conditions used to remove the N2-acyl groups and the acidic conditions for detritylation. Its removal often requires specific conditions, such as catalytic hydrogenation or strong nucleophiles, providing an orthogonal deprotection strategy. However, in many modern schemes, its removal is achieved with stronger basic conditions or nucleophilic reagents after the initial ammonia treatment.

-

Drug Development Applications: O6-benzylguanine itself is a potent inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[8][9][10] This has made it a valuable tool in cancer research and a candidate for combination therapy to sensitize tumors to alkylating agents.[8][9]

Synthesis of O6-Benzylguanine Derivatives

The synthesis of O6-benzylguanine nucleosides typically starts from a more reactive precursor, 2-amino-6-chloropurine, which is itself derived from guanine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. glenresearch.com [glenresearch.com]

- 3. pnas.org [pnas.org]

- 4. Depurination - Wikipedia [en.wikipedia.org]

- 5. Guanosine [webbook.nist.gov]

- 6. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 7. glenresearch.com [glenresearch.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. O6-Benzylguanine - Wikipedia [en.wikipedia.org]

- 10. Depletion of mammalian O6-alkylguanine-DNA alkyltransferase activity by O6-benzylguanine provides a means to evaluate the role of this protein in protection against carcinogenic and therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for N2-acetamido-6-benzyloxypurine

An In-Depth Technical Guide to the Stability and Storage of N2-acetamido-6-benzyloxypurine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N2-acetamido-6-benzyloxypurine

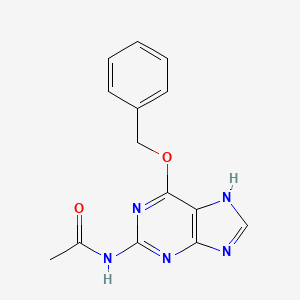

N2-acetamido-6-benzyloxypurine is a synthetic purine derivative. Its structure, featuring a purine core, an acetamido group at the N2 position, and a benzyloxy group at the C6 position, suggests its potential utility in various biochemical and medicinal chemistry applications. Compounds with similar structural motifs, such as O6-benzylguanine, are known to interact with biological targets like the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), making them valuable tools in cancer research.[1][2] The N2-acetamido substitution may further modulate the molecule's solubility, binding affinity, and metabolic stability.[3]

Given its potential applications, a thorough understanding of the chemical stability of N2-acetamido-6-benzyloxypurine is paramount for ensuring the accuracy and reproducibility of experimental results. This guide delineates the theoretical underpinnings of its stability and provides actionable protocols for its proper storage and handling.

Chemical Structure and Physicochemical Properties

A foundational understanding of a molecule's structure is critical to predicting its stability.

Caption: Structure of N2-acetamido-6-benzyloxypurine.

Table 1: Predicted Physicochemical Properties of N2-acetamido-6-benzyloxypurine

| Property | Predicted Value | Significance for Stability |

| Molecular Weight | ~311.3 g/mol | Foundational for quantitative analysis. |

| pKa | Multiple values due to ionizable groups | Influences solubility and stability at different pH values. |

| LogP | Moderately lipophilic | Affects solubility in aqueous and organic solvents. |

| Hydrogen Bond Donors/Acceptors | Multiple sites | Potential for intermolecular interactions and hygroscopicity. |

Potential Degradation Pathways

The chemical structure of N2-acetamido-6-benzyloxypurine contains several functional groups susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for developing appropriate storage and handling protocols.

Hydrolysis

-

Amide Hydrolysis: The N2-acetamido group can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 2-amino-6-benzyloxypurine and acetic acid.

-

Ether Hydrolysis: The benzyloxy ether linkage at the C6 position is generally more stable but can be susceptible to cleavage under harsh acidic conditions.

Oxidation

The purine ring system and the benzylic position of the benzyloxy group are potential sites for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products.

Photodegradation

Aromatic systems, such as the purine and benzene rings in this molecule, can absorb UV light. This absorption can lead to photochemical reactions and degradation. Therefore, protection from light is a critical consideration.

Caption: Potential Degradation Pathways.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of N2-acetamido-6-benzyloxypurine:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes rates of all potential chemical degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation. |

| Light | Amber vial or protection from light | Prevents photodegradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. Store in a dry place.[4] |

For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of solutions is necessary, they should be stored at -20°C or -80°C in a tightly sealed, light-protected container. The choice of solvent should be carefully considered, as protic solvents may facilitate hydrolysis over time.

Framework for a Forced Degradation Study

To empirically determine the stability of N2-acetamido-6-benzyloxypurine and identify its degradation products, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during routine storage and handling.[7][8]

Experimental Protocol for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of N2-acetamido-6-benzyloxypurine in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for the same time points.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for the same time points.

-

Thermal Degradation (Solid State): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., 1-2 weeks).

-

Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Data Interpretation:

-

Quantify the remaining parent compound and any degradation products.

-

Elucidate the structure of major degradation products using techniques like LC-MS/MS and NMR.

-

Determine the degradation kinetics under each stress condition.

-

Caption: Forced Degradation Study Workflow.

Conclusion

References

- Carl ROTH. Safety Data Sheet: N-(2-Acetamido)-iminodiacetic acid.

- MedChemExpress. O6-Benzylguanine | MGMT Inhibitor.

- Zenodo.

- Juillerat, A., et al. (2008).

- Dolan, M. E., et al. (1994). Metabolism of O6-benzylguanine, an inactivator of O6-alkylguanine-DNA alkyltransferase. PubMed.

- Pegg, A. E., et al. (1997).

- ResearchGate.

- PENTA. (2023).

- ACS Publications. (2021). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein.

- Medicosis Perfectionalis. (2020).

- PubChem. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide.

- Debiton, E., et al. (2002). Inhibition of O6-alkylguanine-DNA alkyltransferase by O6-benzyl-N2-acetylguanosine increases chloroethylnitrosourea-induced apoptosis in Mer+ human melanoma cells. PubMed.

- International Journal of Pharmacy and Pharmaceutical Sciences.

- MDPI.

- Cussac, C., et al. (1996). Enhancement by O6-benzyl-N2-acetylguanosine of N'-[2-chloroethyl]-N-[2-(methylsulphonyl)ethyl]-N'-nitrosourea therapeutic index on nude mice bearing resistant human melanoma. British Journal of Cancer.

- ResearchGate. Terminal Alkyne Substituted O6-Benzylguanine for Versatile and Effective Syntheses of Fluorescent Labels to Genetically Encoded SNAP Tags.

- Fisher Scientific.

- LCGC North America. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

- New England Biolabs. (2023). Safety Data Sheet for Acetamide Solution (100X) (B9018) CAE.

- Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).

- PubChem. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

- Sigma-Aldrich. (2025).

- MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- Echemi. N-(6-acetamido-2-amino-5-nitrosopyrimidin-4-yl)acetamide.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Directed evolution of O6-alkylguanine-DNA alkyltransferase for applications in protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of O6-benzylguanine, an inactivator of O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

N2-acetamido-6-benzyloxypurine in the synthesis of broad-spectrum antiviral nucleosides

The Strategic Platform: -Acetamido-6-benzyloxypurine in Antiviral Nucleoside Synthesis

Executive Summary

In the high-stakes landscape of antiviral drug development, the synthesis of guanine-based nucleosides (e.g., Acyclovir, Ganciclovir, Entecavir) presents a notorious chemical challenge: controlling regioselectivity between the N9 and N7 positions.

This technical guide details the operational utility of this intermediate, providing validated protocols for its synthesis, coupling, and deprotection. It serves as a blueprint for medicinal chemists aiming to accelerate the discovery of broad-spectrum antiviral nucleosides (BSANs).

Part 1: The Strategic Advantage

The direct alkylation of unprotected guanine is chemically inefficient due to its insolubility in organic solvents and the formation of N7/N9 isomeric mixtures. The

-

Lipophilicity & Solubility: The O6-benzyl and N2-acetyl groups disrupt the strong intermolecular hydrogen bonding network of the guanine lattice, rendering the molecule soluble in standard organic solvents (DCM, THF, DMF), which is critical for homogenous coupling reactions.

-

Tautomeric Locking: By alkylating the O6 position, the purine is locked in the lactim form. This prevents the formation of the keto-tautomer, which is often responsible for side reactions during glycosylation.

-

Regiocontrol (N9 Selectivity): The steric bulk of the benzyl group at O6, combined with the electron-withdrawing nature of the N2-acetyl group, creates an electronic and steric environment that favors electrophilic attack at the N9 position over the N7 position, significantly improving yield.

Part 2: Synthetic Workflows

Protocol A: Synthesis of the Aglycone Scaffold

Objective: Preparation of

Reagents: 2-amino-6-chloropurine, Benzyl alcohol, Sodium hydride (60%), Acetic anhydride, dry DMF, dry THF.

Step-by-Step Methodology:

-

O6-Benzylation (Displacement):

-

Suspend NaH (2.2 eq) in dry THF under Argon at 0°C.

-

Add Benzyl alcohol (2.5 eq) dropwise over 20 mins. Stir for 30 mins to generate the alkoxide.

-

Add 2-amino-6-chloropurine (1.0 eq) in one portion.

-

Heat to reflux (approx. 66°C) for 4–6 hours.

-

Validation: Monitor TLC (CHCl3:MeOH 9:1). The starting material (Rf ~0.3) should disappear, replaced by the fluorescent O6-benzyl product (Rf ~0.5).

-

Workup: Quench with glacial acetic acid, evaporate solvent, and recrystallize from Ethanol/Water.

-

Yield Target: >85% of 2-amino-6-benzyloxypurine.

-

-

N2-Acetylation:

-

Suspend the intermediate from Step 1 in dry DMF.

-

Add Acetic anhydride (1.2 eq) and heat to 100°C for 2 hours.

-

Note: Avoid excess Ac2O or prolonged heating to prevent diacetylation at the N2 or N9 positions.

-

Workup: Pour onto crushed ice. The product precipitates as a white solid. Filter, wash with water and cold ether.

-

Final Product:

-acetamido-6-benzyloxypurine.

-

Protocol B: The Divergent Coupling Pathways

Objective: Utilizing the scaffold for Acyclic (Mitsunobu) and Cyclic (Vorbrüggen) Nucleosides.

1. Mitsunobu Coupling (Acyclic Nucleosides)

Target: Synthesis of Acyclovir/Ganciclovir analogues.

-

System: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Side-chain alcohol. -

Procedure:

-

Dissolve

-acetamido-6-benzyloxypurine (1.0 eq), -

Cool to 0°C. Add DIAD (1.5 eq) dropwise.

-

Stir at Room Temp for 12 hours.

-

Mechanism: The reaction proceeds via the

attack on the phosphonium intermediate. The O6-benzyl group sterically shields N7, pushing the ratio to >15:1 (N9:N7).

-

2. Vorbrüggen Glycosylation (Cyclic Nucleosides)

Target: Synthesis of Ribavirin/Entecavir analogues.

-

System: Silylation (BSA/HMDS) followed by Lewis Acid (TMSOTf).

-

Procedure:

-

Silylation: Reflux

-acetamido-6-benzyloxypurine in HMDS with catalytic Ammonium Sulfate until clear (formation of silylated base). Evaporate excess HMDS. -

Coupling: Dissolve residue in dry Acetonitrile. Add protected sugar (1-O-acetyl-ribofuranose derivative).

-

Cool to 0°C. Add TMSOTf (1.1 eq).

-

Stir 2–4 hours.

-

Validation: The formation of the N-glycosidic bond is confirmed by HMBC NMR correlation between H1' of sugar and C4/C8 of the base.

-

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Coupling Logic

This diagram illustrates the flow from raw materials to the final broad-spectrum antiviral candidate, highlighting the critical branching point for different drug classes.

Caption: Synthesis pathway showing the conversion of 2-amino-6-chloropurine to the core scaffold and its divergence into acyclic and cyclic antiviral nucleosides.

Part 4: Deprotection Strategies (Restoring the Guanine)

Once the nucleoside skeleton is constructed, the protecting groups must be removed to restore the biological activity (the guanine hydrogen bonding face).

| Protecting Group | Removal Method | Conditions | Mechanistic Note |

| O6-Benzyl | Hydrogenolysis | Cleanest method. Yields toluene as byproduct. Preserves N-glycosidic bond. | |

| O6-Benzyl | Acid Hydrolysis | 2N HCl / AcOH | Used if the molecule contains double bonds reducible by |

| N2-Acetyl | Aminolysis | Standard basic deprotection. Also removes sugar esters (global deprotection). |

Part 5: Troubleshooting & Optimization

-

Issue: N7-Isomer Formation

-

Cause: Insufficient steric bulk or high reaction temperatures.

-

Solution: Lower the coupling temperature to -20°C initially. Ensure the O6-benzyl group is intact (check NMR for benzylic protons at ~5.5 ppm).

-

-

Issue: Low Solubility of Intermediate

-

Cause: High crystal lattice energy.

-

Solution: Use a co-solvent mixture of DMF/DCM (1:1). Slight warming (40°C) during the dissolution phase of the Mitsunobu reaction can help.

-

-

Issue: N2-Deacetylation during Coupling

-

Cause: Presence of adventitious water or strong nucleophiles.

-

Solution: Ensure all reagents (especially the sugar/sidechain) are azeotropically dried with toluene/pyridine before coupling.

-

References

-

Schaeffer, H. J., et al. (1978). "9-(2-Hydroxyethoxymethyl)guanine activity against viruses of the herpes group."[1][2] Nature. Link

-

Robins, M. J., & Uznański, B. (1981). "Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides." Canadian Journal of Chemistry.[3] Link

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. Link

-

Qu, F., et al. (2023). "Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs."[4] Carbohydrate Research. Link

-

Stimac, A., & Kobe, J. (1990).[5] "A New Synthesis of Acyclovir Prodrugs." Synthesis. Link

Sources

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. researchgate.net [researchgate.net]

- 3. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 4. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Methodological & Application

Detailed synthesis and purification of N2-acetamido-6-benzyloxypurine

Application Note: High-Purity Synthesis and Purification of

Executive Summary

This guide details the optimized synthesis and purification of

The protocol prioritizes regioselectivity and functional group stability . Unlike generic methods, this workflow utilizes an "

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary chemical challenges:

-

Regioselectivity: The purine ring contains multiple nucleophilic nitrogens (

, -

Stability: The

-benzyl ether is sensitive to strong acids, while the

Strategic Decision: We employ 2-amino-6-chloropurine as the starting material.[2][3][4][5] Direct acetylation of the starting material followed by benzylation is risky because the strong alkoxide bases required for

Figure 1: Retrosynthetic disconnection showing the "Benzylation First" approach to ensure functional group integrity.

Materials and Reagents

| Reagent | Purity Grade | Role | Critical Note |

| 2-Amino-6-chloropurine | >98% | Starting Material | Ensure low water content (<0.5%). |

| Benzyl Alcohol | Anhydrous | Reagent / Solvent | Must be distilled or fresh; oxidation products (benzaldehyde) cause impurities. |

| Sodium Hydride (NaH) | 60% in Oil | Base | Hazard: Reacts violently with moisture. Use under |

| Acetic Anhydride ( | ACS Reagent | Acetylating Agent | Excess is used to drive reaction. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent | Water scavenges NaH, reducing yield. |

| Pyridine | Anhydrous | Base/Catalyst | Acts as an acid scavenger during acetylation. |

Detailed Experimental Protocols

Step 1: Synthesis of -Benzylguanine ( -BG)

This step involves the nucleophilic aromatic substitution (

Mechanism: Addition-Elimination. Key Driver: Formation of the stable aromatic ether.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Activation: Add Benzyl alcohol (30.0 mL, excess) and Anhydrous DMF (100 mL) to the flask.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (60% dispersion, 2.5 g, ~62 mmol) portion-wise over 15 minutes.

-

Observation: Hydrogen gas evolution will be vigorous. Allow stirring for 30 mins at 0°C, then warm to Room Temperature (RT) for 30 mins to generate the sodium benzyloxide species.

-

-

Coupling: Add 2-Amino-6-chloropurine (5.0 g, 29.5 mmol) in one portion.

-

Reaction: Heat the mixture to 65°C for 4–6 hours.

-

Monitoring: Check by TLC (10% MeOH in DCM). The starting material (

) should disappear, and the product (

-

-

Quench & Precipitation: Cool the mixture to RT. Slowly pour the reaction mixture into Cold Diethyl Ether (400 mL) or a mixture of Water/Acetic Acid (pH 6) if strictly aqueous workup is preferred.

-

Note: The ether method precipitates the crude product while keeping excess benzyl alcohol in solution.

-

-

Filtration: Filter the precipitate and wash copiously with water (to remove salts) and diethyl ether (to remove benzyl alcohol).

-

Drying: Dry under vacuum at 40°C overnight.

-

Yield Target: 60–70% (approx. 4.5–5.0 g).[6]

-

Appearance: Off-white to pale yellow solid.

-

Step 2: Selective -Acetylation

Direct acetylation of

-

Setup: Use a 250 mL round-bottom flask with a drying tube.

-

Dissolution: Suspend

-Benzylguanine (4.0 g, 16.6 mmol) in Anhydrous DMF (40 mL) and Pyridine (5 mL). -

Acetylation: Add Acetic Anhydride (3.1 mL, 33 mmol, 2.0 eq) dropwise.

-

Heating: Heat the mixture to 90°C for 2 hours.

-

Chemistry Insight: Higher temperatures promote the acetylation of the exocyclic amine. The

position may also acetylate, forming a solubilized intermediate.

-

-

Hydrolysis of Side-Products: Cool to RT. Add Methanol (20 mL) and stir for 30 minutes.

-

Purpose: This quenches excess anhydride and cleaves the labile

-acetyl group (imidazolide) via methanolysis, leaving the stable

-

-

Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to roughly 10 mL. Pour the residue into Ice-Cold Water (100 mL) with vigorous stirring.

-

Crystallization: The product should precipitate as a white solid. Allow to stand at 4°C for 2 hours.

-

Final Wash: Filter and wash with cold water (

mL) and cold acetone (

Purification Strategy

For pharmaceutical applications, >99% purity is required. The crude product from Step 2 often contains trace benzyl alcohol or unreacted

Method A: Recrystallization (Scalable)

-

Solvent System: Ethanol/Water (80:20).

-

Protocol: Dissolve crude solid in boiling ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then to 4°C.

-

Pros: Removes polar salts and trace starting materials.

Method B: Flash Chromatography (High Purity)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 2%

5% Methanol in Dichloromethane (DCM). -

Elution Order:

-

Benzyl alcohol (if present) - elutes with solvent front/low polarity.

- -Acetamido-6-benzyloxypurine (Target) .

-

Unreacted

-benzylguanine (more polar).

-

Analytical Characterization & QC

1. HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (

mm, 5 -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time: Target typically elutes after

-BG due to the lipophilic acetyl group.

2. NMR Spectroscopy (

-

H NMR:

-

10.2 ppm (s, 1H,

- 8.2 ppm (s, 1H, H-8).

- 7.3–7.5 ppm (m, 5H, Phenyl).

-

5.5 ppm (s, 2H,

-

2.2 ppm (s, 3H,

-

10.2 ppm (s, 1H,

-

Validation: The presence of the amide proton at ~10.2 ppm and the methyl singlet at 2.2 ppm confirms acetylation. The benzylic methylene at 5.5 ppm confirms the ether is intact.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Water in DMF/NaH; Incomplete deprotonation. | Dry DMF over molecular sieves. Ensure NaH is fresh. Increase reaction time. |

| Product is Oily | Residual Benzyl Alcohol. | Wash crude solid with diethyl ether or hexanes. Recrystallize from EtOH/Water. |

| Loss of Benzyl Group | Acidic conditions during acetylation or workup. | Avoid strong acids. Use Pyridine in Step 2 to buffer the reaction. |

| Incomplete Acetylation | Reaction temperature too low. | Increase temp to 100°C. Ensure excess |

References

-

Dolan, M. E., et al. (1990). Effect of

-benzylguanine on the sensitivity of human tumor xenografts to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Cancer Research. Link -

Moschel, R. C., et al. (1992). Substituted

-benzylguanines as inhibitors of human -

Pauly, G. T., et al. (2008). A simple

-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene- -

Liu, J., et al. (2003).[2] A convenient procedure for the synthesis of

-benzylguanine derivatives by phase transfer catalysis.[2] Synthetic Communications. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 5. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of N9-Alkylated Guanine Analogues for Influenza A Inhibition

Abstract & Strategic Overview

The rapid emergence of drug-resistant Influenza A Virus (IAV) strains necessitates the development of novel nucleoside inhibitors targeting the viral RNA-dependent RNA polymerase (RdRp). Guanine analogues, particularly acyclic nucleoside phosphonates and ribosides, represent a high-potential class of antivirals. However, the direct functionalization of guanine is chemically inefficient due to poor solubility and competing N7/N9 regioselectivity.

This guide details a robust, field-proven protocol for synthesizing N9-regioselective guanine analogues using 2-amino-6-chloropurine as a "masked" guanine precursor. This strategy circumvents the solubility issues of the parent base and ensures high N9-selectivity. We couple this with a validated MDCK-based Plaque Reduction Assay to quantify antiviral efficacy.[1]

Chemical Strategy: The "Masked" Precursor Approach

The Challenge: N7 vs. N9 Selectivity

Direct alkylation of guanine typically yields a mixture of N7 and N9 isomers (often ~1:1) due to the acidity of the N1 proton and the nucleophilicity of N7. Separation of these isomers is difficult and yield-limiting.

The Solution: 2-Amino-6-Chloropurine

By replacing the 6-oxo group with a chlorine atom, we achieve two critical advantages:

-

Enhanced Lipophilicity: The precursor is soluble in organic solvents (DMF, THF), enabling standard organic synthesis.

-

Directed Regioselectivity: The steric and electronic environment of the 6-chloropurine favors N9 alkylation under basic conditions.

-

Versatile Deprotection: The 6-Cl group is easily hydrolyzed back to the 6-oxo (guanine) functionality under acidic conditions, effectively acting as a protecting group for the carbonyl.

Synthetic Workflow Visualization

The following diagram outlines the critical pathway from the protected precursor to the active antiviral agent.

Figure 1: Synthetic workflow for converting 2-amino-6-chloropurine into N9-substituted guanine analogues. The 6-chloro substituent directs regioselectivity and is hydrolyzed in the final step.

Detailed Protocol: Chemical Synthesis

Phase A: Preparation of Protected Precursor

Objective: Synthesize N-(2-amino-6-chloropurin-9-yl)-alkyl derivative.

Reagents:

-

Isobutyryl chloride (Protecting Group)

-

Target Alcohol/Halide (Side chain, e.g., 4-acetoxy-3-(acetoxymethyl)butyl bromide)

-

Potassium Carbonate (

)[5] -

Anhydrous DMF

Step-by-Step Methodology:

-

N2-Protection (Optional but Recommended):

-

Suspend 2-amino-6-chloropurine (10 mmol) in dry pyridine (20 mL).

-

Add isobutyryl chloride (12 mmol) dropwise at 0°C.

-

Stir at RT for 4h. The isobutyryl group protects the exocyclic amine, preventing side reactions and improving solubility.

-

Note: If the side chain is simple, this step can sometimes be skipped, but it is crucial for complex glycosylations.

-

-

N9-Alkylation:

-

Dissolve the N2-protected purine (or bare 2-amino-6-chloropurine) (5 mmol) in anhydrous DMF (15 mL).

-

Add

(1.5 eq) and stir for 30 min to generate the anion. -

Add the alkyl halide/tosylate side chain (1.1 eq).

-

Critical Step: Heat to 60°C for 12–18 hours. Monitor by TLC (CHCl3:MeOH 9:1).

-

Validation: The N9 isomer usually has a higher Rf and distinct UV absorbance compared to the N7 isomer.

-

-

Work-up:

-

Filter off salts. Evaporate DMF under reduced pressure.

-

Purify via silica gel column chromatography.

-

Phase B: Deprotection & Functionalization

Objective: Convert the 6-chloro intermediate to the final guanine analogue.

-

Hydrolysis (6-Cl to 6-OH):

-

Neutralization:

-

Cool to RT. Neutralize with concentrated ammonia or NaOH to pH 7.0.

-

Precipitate the product or purify via reverse-phase HPLC (C18 column).

-

Biological Evaluation: Influenza A Inhibition[7][11][12]

Once synthesized, the analogue must be evaluated for efficacy against Influenza A (e.g., H1N1, H3N2) using a Plaque Reduction Assay (PRA). This is superior to CPE assays for quantitative data.

Protocol: MDCK Plaque Reduction Assay

Materials:

-

MDCK Cells (ATCC CCL-34)

-

Influenza A Virus stock (titered)

-

Avicel (Microcrystalline cellulose) or Agarose overlay

Workflow:

-

Seeding: Seed MDCK cells in 6-well plates (

cells/well). Incubate 24h to form a confluent monolayer. -

Infection:

-

Treatment:

-

Incubation: Incubate for 48–72 hours at 37°C / 5%

. -

Fixation & Staining:

-

Remove overlay. Fix with 4% Formaldehyde.

-

Stain with 0.1% Crystal Violet.

-

-

Quantification: Count plaques. Calculate

using non-linear regression.

Mechanism of Action Visualization

The following diagram illustrates where the synthesized guanine analogue intervenes in the viral lifecycle.

Figure 2: Mechanism of Action. The synthesized guanine analogue acts as a substrate mimic for the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination or error catastrophe.

Data Presentation & Analysis

When reporting results, summarize the synthetic efficiency and biological potency in a comparative table.

Table 1: Representative Data Structure for Analogue Evaluation

| Compound ID | N9/N7 Ratio (Synthesis) | Yield (%) | EC50 (H1N1) [µM] | CC50 (MDCK) [µM] | Selectivity Index (SI) |

| Guanine (Control) | ~1:1 | 35% | >100 | >500 | N/A |

| 2-NH2-6-Cl Precursor | >20:1 | 82% | N/A | N/A | N/A |

| Analogue A (Target) | N/A | 65% (Overall) | 2.5 | >200 | >80 |

| Favipiravir (Ref) | N/A | N/A | 4.2 | >1000 | >230 |

-

EC50: Effective Concentration to reduce plaque count by 50%.

-

CC50: Cytotoxic Concentration to reduce cell viability by 50% (determined by MTT assay).

-

SI:

. An SI > 10 is generally considered promising for early hits.

References

-

Regioselective Synthesis using 2-amino-6-chloropurine: ResearchGate. "High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine."[3]

-

Antiviral Mechanism of Guanine Analogues: National Institutes of Health (PMC). "Mechanism of action of antiviral drugs."[6][7][14]

-

MDCK Plaque Assay Protocol: Protocols.io. "Viral Plaque Assay for Influenza Virus."[1][13][15]

-

Influenza Antiviral Strategies: National Institutes of Health (PMC). "Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches."[8][14]

-

Regioselective N9 Alkylation: ResearchGate. "Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin."

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of N²-acetyl-O⁶-benzylguanine into RNA Sequences

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of N²-acetyl-O⁶-benzylguanine into RNA oligonucleotides. This modification is of significant interest in drug development and chemical biology, primarily for its role in sensitizing cancer cells to alkylating agents by inhibiting the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[1][2][3][4][5][6] We present two primary methodologies for this incorporation: chemical synthesis via the phosphoramidite method on a solid support, and enzymatic incorporation during in vitro transcription. This document offers detailed, step-by-step protocols, discusses the rationale behind experimental choices, and provides guidance on the purification and characterization of the resulting modified RNA.

Introduction: The Rationale for O⁶-Benzylguanine Modification

The DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT) plays a crucial role in cellular defense against certain types of DNA damage, particularly the removal of alkyl groups from the O⁶ position of guanine.[1][4] While this is a vital protective mechanism in healthy cells, in cancer cells, elevated AGT levels can confer resistance to chemotherapeutic alkylating agents.[7] O⁶-benzylguanine (O⁶-BG) and its derivatives are potent inactivators of AGT.[1][4][5][6] They act as "suicide substrates," where the benzyl group is irreversibly transferred to the active site of AGT, thereby inactivating the protein.[4]

Incorporating O⁶-benzylguanine and its more water-soluble N-acetylated nucleoside form, N²-acetyl-O⁶-benzylguanosine, into RNA sequences opens up possibilities for targeted delivery and novel therapeutic strategies.[2][3] These modified RNAs can be designed as aptamers or other functional RNA molecules to deliver the AGT-inactivating agent specifically to tumor cells, potentially increasing therapeutic efficacy and reducing systemic toxicity.

This guide will detail the two primary methods for achieving this specific RNA modification:

-

Chemical Synthesis: Utilizing a custom-synthesized N²-acetyl-O⁶-benzylguanine phosphoramidite for site-specific incorporation during standard solid-phase RNA synthesis.

-

Enzymatic Incorporation: Employing a modified guanosine triphosphate analog during in vitro transcription with an RNA polymerase.

Chemical Synthesis Approach: Solid-Phase Incorporation

The most robust and widely used method for the site-specific incorporation of modified nucleosides into RNA is solid-phase synthesis using phosphoramidite chemistry.[8] This process involves the sequential addition of protected nucleoside phosphoramidites to a growing RNA chain attached to a solid support.[8][9]

Workflow for Chemical Synthesis

Caption: Workflow for the chemical synthesis of N²-acetyl-O⁶-benzylguanine modified RNA.

Protocol 1: Synthesis of N²-acetyl-O⁶-benzylguanosine Phosphoramidite

This protocol outlines a plausible synthetic route based on established procedures for similar modified nucleosides.

Part A: Synthesis of the Modified Nucleoside

-

Synthesis of O⁶-benzylguanine: Start with the commercially available 2-amino-6-chloropurine. React it with sodium benzoxide, which can be prepared from benzyl alcohol and a strong base like sodium hydride in an anhydrous solvent such as 1,4-dioxane.[10][11] The reaction mixture is typically refluxed for several hours.

-

Ribosylation: Glycosylation of the O⁶-benzylguanine base with a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst will yield the protected nucleoside.

-

Acetylation of the N² position: The exocyclic amine at the N² position is then acetylated using acetic anhydride in pyridine.[12]

-

Deprotection of Ribose Hydroxyls: The protecting groups on the ribose hydroxyls are selectively removed to yield N²-acetyl-O⁶-benzylguanosine.

Part B: Preparation of the Phosphoramidite

-

5'-DMT Protection: The 5'-hydroxyl group of the N²-acetyl-O⁶-benzylguanosine is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.

-

2'-Hydroxyl Protection: The 2'-hydroxyl group is protected, most commonly with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl.[13]

-

Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to yield the final phosphoramidite monomer.[13]

Protocol 2: Solid-Phase Synthesis of the Modified RNA

This protocol assumes the use of a standard automated RNA synthesizer.

-

Dissolve the Modified Phosphoramidite: Prepare a solution of the N²-acetyl-O⁶-benzylguanine phosphoramidite in anhydrous acetonitrile. Due to the potential steric bulk of the modification, a higher concentration (e.g., 0.15 M) may be beneficial for coupling efficiency.[14]

-

Automated Synthesis Cycle: Program the RNA synthesizer with the desired sequence. The standard synthesis cycle consists of four steps:

-

Deblocking: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The activated phosphoramidite (using an activator like 5-ethylthiotetrazole) is coupled to the free 5'-hydroxyl of the growing RNA chain. For the modified phosphoramidite, it is advisable to increase the coupling time (e.g., to 6-10 minutes) to ensure high coupling efficiency.[13]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

-

-

Repeat: This cycle is repeated for each nucleotide in the sequence.

Protocol 3: Cleavage and Deprotection

The choice of deprotection strategy is critical to ensure the integrity of the O⁶-benzyl group.

-

Cleavage from Solid Support and Removal of Phosphate Protecting Groups: The controlled pore glass (CPG) support is treated with a deprotection solution. A common choice is a mixture of aqueous ammonium hydroxide and methylamine (AMA).[9][15]

-

Removal of 2'-TBDMS Protecting Group: The silyl protecting groups on the 2'-hydroxyls are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.[15]

-

Stability Considerations: The O⁶-benzyl group is generally stable to the standard deprotection conditions used in RNA synthesis. However, prolonged exposure to harsh basic conditions should be avoided. The N²-acetyl group is labile under these conditions and will be removed.

Enzymatic Incorporation Approach

For some applications, enzymatic synthesis of RNA containing modified nucleotides can be an alternative to chemical synthesis. This method relies on an RNA polymerase to incorporate a modified nucleoside triphosphate into a growing RNA transcript from a DNA template.

Workflow for Enzymatic Incorporation

Caption: Workflow for the enzymatic incorporation of N²-acetyl-O⁶-benzylguanine.

Protocol 4: Synthesis of N²-acetyl-O⁶-benzylguanosine-5'-triphosphate (N²-Ac-O⁶-Bn-GTP)

-

Start with the Modified Nucleoside: Begin with the synthesized N²-acetyl-O⁶-benzylguanosine from Protocol 1, Part A.

-

Phosphorylation: A one-pot phosphorylation method can be employed to convert the nucleoside to the 5'-triphosphate.[16] This typically involves reaction with a phosphorylating agent like phosphorus oxychloride in a trimethyl phosphate solvent, followed by the addition of pyrophosphate.

Protocol 5: In Vitro Transcription

T7 RNA polymerase is commonly used for in vitro transcription. However, its efficiency can be reduced with bulky modifications on the guanine base.[17][18]

-

Assemble the Reaction: In a nuclease-free tube, combine the following components:

-

Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence.

-

T7 RNA Polymerase.

-

Ribonucleoside triphosphates (ATP, CTP, UTP, and the modified N²-Ac-O⁶-Bn-GTP).

-

Transcription buffer (typically containing Tris-HCl, MgCl₂, spermidine, and DTT).

-

RNase inhibitor.

-

-

Considerations for Modified GTP Analogs:

-

T7 RNA polymerase often requires a non-modified guanosine at the +1 position of the transcript for efficient initiation.[17] The DNA template should be designed accordingly.

-

For internal incorporation, the efficiency may be sequence-dependent.

-

If transcription is inefficient, the inclusion of guanosine monophosphate (GMP) in the reaction can sometimes facilitate initiation with modified GTP analogs.[17]

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template.

Purification of the Modified RNA

The presence of the hydrophobic benzyl group can be advantageous for purification.

| Purification Method | Principle | Recommended for | Purity |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[19] The benzyl group increases the retention time of the full-length product relative to truncated sequences.[20][21] | DMT-on or DMT-off purification of chemically synthesized RNA. | >90% |

| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge (number of phosphate groups). | High-purity applications, especially for resolving sequences with similar hydrophobicity but different lengths. | >95% |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size. | Purification of enzymatically synthesized RNA and for achieving very high purity. | >98% |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobic interactions, often used for larger RNA molecules like mRNA.[22] | Purification of long, enzymatically synthesized RNA. | Variable |

Protocol 6: Purification by RP-HPLC

-

Column: Use a reversed-phase column suitable for oligonucleotide purification (e.g., C18).

-

Mobile Phases:

-

Buffer A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA).

-

Buffer B: A mixture of the aqueous buffer and an organic solvent, typically acetonitrile.

-

-

Gradient: Run a linear gradient of increasing Buffer B to elute the RNA. The modified RNA, being more hydrophobic, will elute later than its unmodified counterpart.

-

Collection and Desalting: Collect the peak corresponding to the full-length product and desalt it using a suitable method, such as ethanol precipitation or a desalting column.

Characterization and Quality Control

Confirmation of successful incorporation and purity is essential.

Mass Spectrometry

Mass spectrometry is the gold standard for confirming the identity of modified oligonucleotides.[23][24][25][26]

-

Expected Mass Shift: The incorporation of one N²-acetyl-O⁶-benzylguanine residue (after deprotection of the N²-acetyl group) will result in a specific mass increase compared to a standard guanine residue.

-

Mass of Benzylguanine (deprotected): ~241.25 g/mol

-

Mass of Guanine: ~151.13 g/mol

-

Expected Mass Increase per Modification: ~90.12 Da

-

-

Instrumentation:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides the molecular weight of the intact oligonucleotide.[27]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to analyze the purity of the sample and confirm the mass of the main product.[23][25] Tandem MS (MS/MS) can be used to sequence the oligonucleotide and pinpoint the location of the modification.[24]

-

Chromatographic Analysis

-

Analytical HPLC: A quick and reliable method to assess the purity of the synthesized RNA. The chromatogram from the RP-HPLC purification can serve as a primary indicator of purity.

Conclusion and Future Perspectives